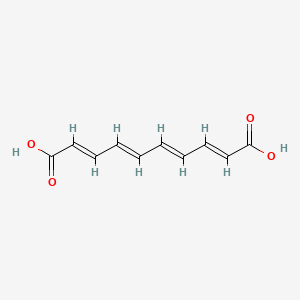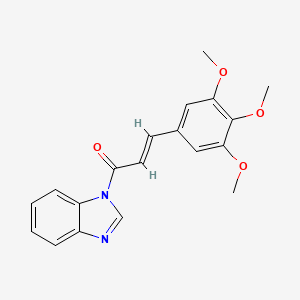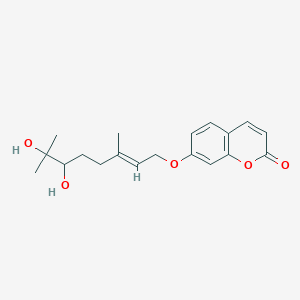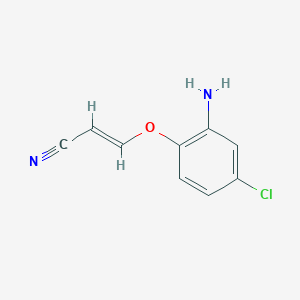
Roquefortine E
描述
曲霉素E是一种由某些真菌,特别是青霉属真菌产生的二酮哌嗪生物碱。它在结构上与其他曲霉素有关,例如曲霉素C和曲霉素D。 这些化合物以其复杂的结构和显著的生物活性而闻名,包括抗菌和抗肿瘤特性 .
作用机制
曲霉素E的作用机制涉及其与细胞色素P450酶的相互作用。这种相互作用抑制了细菌蛋白质、RNA和DNA的合成,从而导致观察到的抗菌作用。 该化合物还影响细胞周期调控相关的细胞通路,这有助于其抗肿瘤特性 .
生化分析
Biochemical Properties
Roquefortine E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. This compound can inhibit these enzymes, affecting the metabolism of other substances. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially altering their function and leading to various cellular responses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and metabolic pathways, ultimately affecting cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, it can interact with transcription factors, influencing gene expression. This compound may also inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of understanding the dosage-dependent responses to this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the oxidative metabolism of various compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. This compound may be actively transported into specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the activity and function of this compound, contributing to its overall biological effects .
准备方法
合成路线和反应条件: 曲霉素E可以通过一系列涉及非核糖体肽合成酶的酶促反应合成。生物合成始于L-色氨酸和L-组氨酸的缩合,形成具有二酮哌嗪环的环二肽。 该中间体经过一系列修饰,包括异戊烯化和氧化,生成曲霉素E .
工业生产方法: 曲霉素E的工业生产通常涉及在受控条件下培养青霉属真菌。真菌在富含营养的培养基中生长,通过控制pH值、温度和营养供应等环境因素来优化曲霉素E的生产。 然后使用色谱技术提取和纯化化合物 .
化学反应分析
反应类型: 曲霉素E会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是吲哚氮的氧化,导致形成硝酮中间体 .
常用试剂和条件: 涉及曲霉素E的反应中常用的试剂包括黄素依赖性单加氧酶等氧化剂。 这些反应通常在温和条件下进行,使其适合工业应用 .
形成的主要产物: 曲霉素E反应形成的主要产物包括曲霉素L和其他相关化合物。 这些产物通常以其独特的结构特征和生物活性为特征 .
科学研究应用
曲霉素E在科学研究中具有广泛的应用。在化学领域,它被用作研究二酮哌嗪生物碱生物合成的模型化合物。在生物学领域,它被用作研究真菌代谢和次级代谢产物的工具。在医学领域,曲霉素E及其衍生物正在探索其作为抗菌和抗肿瘤剂的潜力。 此外,在工业中,曲霉素E用于开发用于各种应用的生物活性化合物 .
相似化合物的比较
曲霉素E在结构上类似于其他曲霉素,如曲霉素C和曲霉素D。它在其特定的修饰和生物活性方面是独特的。 类似的化合物包括鸡肉碱、腺苷钴胺和氧化啉,它们共享二酮哌嗪核心结构,但在官能团和生物活性方面有所不同 .
结论
曲霉素E是一种令人着迷的化合物,在各个科学领域都具有巨大的潜力。它复杂的结构和多样的生物活性使其成为化学、生物学、医学和工业研究的宝贵对象。了解它的制备方法、化学反应和作用机制可以为新的应用和创新铺平道路。
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIOWQHMDDCDD-HJILTBFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017682 | |
| Record name | Roquefortine E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871982-52-4 | |
| Record name | Roquefortine E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)






